1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine
CAS No.: 667912-02-9
Cat. No.: VC21504140
Molecular Formula: C18H22N2O3S
Molecular Weight: 346.4g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 667912-02-9 |
---|---|
Molecular Formula | C18H22N2O3S |
Molecular Weight | 346.4g/mol |
IUPAC Name | 1-(4-methoxyphenyl)-4-(3-methylphenyl)sulfonylpiperazine |
Standard InChI | InChI=1S/C18H22N2O3S/c1-15-4-3-5-18(14-15)24(21,22)20-12-10-19(11-13-20)16-6-8-17(23-2)9-7-16/h3-9,14H,10-13H2,1-2H3 |
Standard InChI Key | YLESHYVQEVTISV-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Canonical SMILES | CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Structural Characteristics
1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine is identified by several systematic parameters that define its chemical identity. The compound features a piperazine heterocycle with two different aromatic substituents positioned at the nitrogen atoms.
Chemical Identifiers
The compound is identified by various standardized chemical identifiers as detailed in the following table:
Parameter | Value |
---|---|
CAS Registry Number | 667912-02-9 |
PubChem CID | 852181 |
Molecular Formula | C₁₈H₂₂N₂O₃S |
Molecular Weight | 346.4 g/mol |
IUPAC Name | 1-(4-methoxyphenyl)-4-(3-methylphenyl)sulfonylpiperazine |
Synonyms | 1-(4-methoxyphenyl)-4-(m-tolylsulfonyl)piperazine, 1-(4-methoxyphenyl)-4-(3-methylbenzenesulfonyl)piperazine |
Structural Features
The structure of 1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine can be characterized by the following key features:
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A central piperazine ring forming the core of the molecule
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A 4-methoxyphenyl group attached to one of the nitrogen atoms in the piperazine ring
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An m-tolylsulfonyl (3-methylphenylsulfonyl) group attached to the other nitrogen atom
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Three oxygen atoms: one in the methoxy group and two in the sulfonyl group
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A methyl substituent at the meta position of the tolylsulfonyl group
The compound's structure indicates potential for hydrogen bonding, π-π interactions, and other intermolecular forces that may influence its biological activity and pharmaceutical properties.
Synthesis and Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine typically involves multi-step organic reactions, utilizing piperazine derivatives as starting materials.
General Synthetic Approach
The typical synthesis pathway involves the reaction of a piperazine derivative with appropriate aromatic sulfonyl chlorides or other reactive intermediates. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
A common synthetic route may follow this general procedure:
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Preparation of 1-(4-methoxyphenyl)piperazine as a key intermediate
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Reaction with m-tolylsulfonyl chloride under basic conditions
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Purification steps to isolate the target compound
Physical Properties
The physical properties of 1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine can be partially extrapolated from related compounds, particularly the parent compound 1-(4-Methoxyphenyl)piperazine.
Research Status and Future Directions
Future Research Opportunities
Given the limited specific research findings on 1-(4-Methoxyphenyl)-4-(m-tolylsulfonyl)piperazine, several promising research directions could advance understanding of this compound:
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Synthesis Optimization: Developing improved synthetic routes with higher yields and purity.
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Comprehensive Biological Screening: Systematic evaluation of the compound's interactions with various biological targets, particularly focusing on:
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Neurotransmitter receptors (serotonin, dopamine)
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Antimicrobial activity
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Enzyme inhibition profiles
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Structure-Activity Relationship (SAR) Analysis: Preparation and testing of structural analogs to understand how modifications to the core structure affect biological activity.
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Pharmacokinetic Studies: Investigation of absorption, distribution, metabolism, and excretion characteristics to assess potential drug-like properties.
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Computational Modeling: Using molecular docking and other in silico approaches to predict potential biological targets and activities.
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